![molecular formula C18H26ClF3N4O3S B2405779 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097934-16-0](/img/structure/B2405779.png)

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

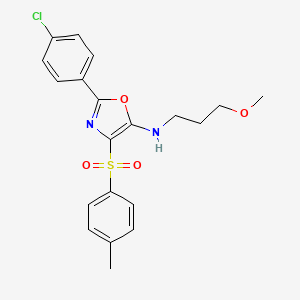

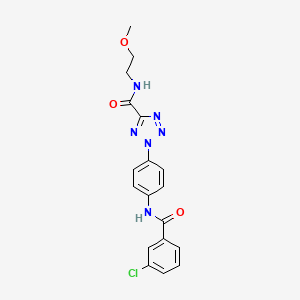

The compound “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The exact molecular structure of “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” is not specified in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4’-bipiperidine]-1’-sulfonamide” are not provided in the available resources .Applications De Recherche Scientifique

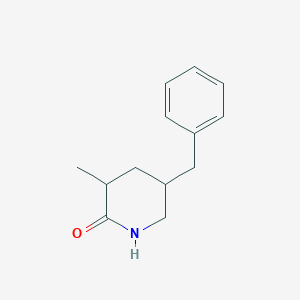

Sulfonamides in Cyclisation Reactions

- Cyclisation of Homoallylic Sulfonamides : Sulfonamides like the one are used as terminators in cationic cyclisations. They facilitate the formation of pyrrolidines and homopiperidines, demonstrating their utility in creating polycyclic systems (Haskins & Knight, 2002).

Applications in Complex Synthesis

- Synthesis of Platinum Complexes : Sulfonamides are involved in the synthesis of platinum complexes, showing potential in the development of new chemical compounds with diverse applications (Owen, Labinger, & Bercaw, 2004).

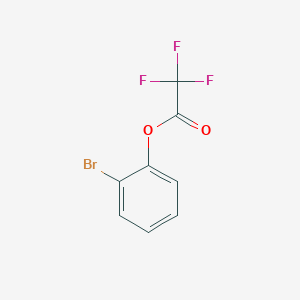

- Fluorinated Polyamides Containing Pyridine : The compound's structural elements are used in creating new diamines for the synthesis of fluorinated polyamides, which have applications in materials science due to their solubility and thermal properties (Liu et al., 2013).

Structural and Molecular Studies

- Supramolecular Structures of Sulfonamides : Studies on sulfonamide isomers, which share structural similarities with the compound , provide insights into hydrogen-bonding arrangements and layer structures, contributing to our understanding of molecular interactions (Kosutić Hulita et al., 2005).

Chemical Synthesis and Reactions

- Synthesis of Prolines with Fluorinated One-Carbon Units : The compound's structural components are utilized in synthesizing prolines, an essential type of amino acid, with fluorinated carbon units. This showcases its role in advanced organic synthesis (Nadano et al., 2006).

- Synthesis of Aromatic Sulfonamides : Research on aromatic sulfonamides has led to novel methods for synthesizing cyclic amines, demonstrating the compound's relevance in developing new synthetic pathways (Evans et al., 2005).

Coordination and Extraction Studies

- Coordination and Extraction of Pb(II) : The compound's sulfonamide group is instrumental in complexing and extracting lead ions from water, highlighting its potential in environmental applications (Alvarado et al., 2005).

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It interacts with the enzyme, inhibiting its function and thereby disrupting the post-translational modification process that is crucial for bacterial survival and virulence .

Biochemical Pathways

The inhibition of PPTase affects the biochemical pathways associated with bacterial cell viability and virulence . The exact downstream effects depend on the specific bacterial species and the role of PPTase in its metabolic processes.

Result of Action

The inhibition of PPTase by this compound leads to the attenuation of secondary metabolism and thwarts bacterial growth . In other words, it disrupts the normal functioning of bacterial cells, leading to their eventual death.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorsFor instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .

Safety and Hazards

Propriétés

IUPAC Name |

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClF3N4O3S/c1-24(2)30(27,28)26-9-3-14(4-10-26)25-7-5-15(6-8-25)29-17-16(19)11-13(12-23-17)18(20,21)22/h11-12,14-15H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVQXPNRPIKMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClF3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)

![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)

![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)

![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)